molecular formula C17H26BNO3 B12588639 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine CAS No. 651014-89-0

4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine

Cat. No.: B12588639
CAS No.: 651014-89-0
M. Wt: 303.2 g/mol
InChI Key: CKDBMOOSMGGNAX-UHFFFAOYSA-N
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Description

4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine: is an organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a methyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine typically involves the following steps:

    Borylation Reaction: The introduction of the dioxaborolane group can be achieved through a borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Coupling Reaction: The phenyl group can be coupled with the morpholine ring using a Suzuki-Miyaura coupling reaction. This reaction typically requires a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the phenyl ring or the morpholine ring, depending on the reagents used.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Reduced forms of the phenyl or morpholine rings.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the morpholine ring.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and receptor-ligand interactions.

Industry:

    Material Science: The compound can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.

    Agriculture: It may be used in the development of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism by which 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The dioxaborolane moiety can participate in reversible covalent bonding with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness:

  • Structural Features: The presence of both a morpholine ring and a dioxaborolane moiety in 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine makes it unique compared to other similar compounds.
  • Reactivity: The combination of these functional groups provides a unique reactivity profile, allowing for diverse chemical transformations and applications.

Properties

CAS No.

651014-89-0

Molecular Formula

C17H26BNO3

Molecular Weight

303.2 g/mol

IUPAC Name

4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

InChI

InChI=1S/C17H26BNO3/c1-13-10-14(18-21-16(2,3)17(4,5)22-18)12-15(11-13)19-6-8-20-9-7-19/h10-12H,6-9H2,1-5H3

InChI Key

CKDBMOOSMGGNAX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCOCC3)C

Origin of Product

United States

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